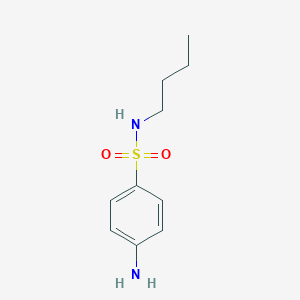

4-amino-N-butylbenzenesulfonamide

Übersicht

Beschreibung

4-amino-N-butylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, which is a compound that has been extensively studied due to its various applications, particularly in medicinal chemistry. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group and an N-butyl chain.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, including 4-amino-N-butylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed N-alkylation, which allows for the efficient recognition of different types of amino groups and promotes the hydrogen autotransfer process .

Molecular Structure Analysis

The molecular structure of 4-amino-N-butylbenzenesulfonamide derivatives has been studied using X-ray crystallography, particularly in the context of their interaction with human carbonic anhydrase isoforms. These studies have revealed that the hydrophobicity of the active sites in the enzymes can modulate the affinity of the inhibitors, which includes various 4-aminobenzenesulfonamide derivatives .

Chemical Reactions Analysis

4-aminobenzenesulfonamide derivatives can undergo various chemical reactions, including cleavage under the action of thiol and base, alkylation, and arylation. These reactions are significant in the context of amine synthesis and the use of sulfonamide motifs as protecting/activating groups . Additionally, the presence of halogen atoms in the structure of these derivatives can influence their reactivity and selectivity as inhibitors of carbonic anhydrase isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzenesulfonamide derivatives are influenced by their molecular structure. The presence of the N-butyl chain and the sulfonamide group contributes to the compound's solubility, stability, and reactivity. These properties are crucial for the compound's applications in medicinal chemistry, such as the development of anticonvulsant drugs and carbonic anhydrase inhibitors .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

4-tert-Butylbenzenesulfonamide, a related compound, has been utilized as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine. This modification aims to enhance parameters critical for oxidation catalysts, such as solubility and stability. The altered phthalocyanine exhibits exceptional stability under oxidative conditions and effectiveness in oxidizing olefins, like cyclohexene and styrene, using H2O2 as the oxidant (Işci et al., 2014).

Chemical Synthesis

A derivative of 4-amino-N-butylbenzenesulfonamide, namely 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide. This synthesis was significant for its potential applications and was confirmed through various spectral analyses (Naganagowda & Petsom, 2011).

Drug Design

The sulfonamide group, a key component in 4-amino-N-butylbenzenesulfonamide, is vital in medicinal chemistry. It appears in many drugs, particularly sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. These compounds, derivatives of 4-aminobenzenesulfonamide, demonstrate the crucial role of the sulfonamide group and the 4-amino group in medicinal applications. Despite some associated toxicities, the sulfonamide group is considered an essential and safe part of the medicinal chemist's toolkit (Kalgutkar, Jones, & Sawant, 2010; Smith & Jones, 2008).

Solubility and Thermodynamics

The solubility of 4-aminobenzenesulfonamide in various solvents has been thoroughly investigated. Studies have measured its solubility in binary solvent systems like methanol and toluene, revealing insights into its solubility behavior and the effects of temperature on it. These findings are significant for understanding the thermodynamic properties and behavior of this compound in different solvents (Asadi et al., 2020).

Antimicrobial Agents

Sulfonamide derivatives, such as those derived from 4-amino-N-butylbenzenesulfonamide, have been explored as potential antimicrobial agents. The synthesis of new derivatives incorporating the benzenesulfonamide nucleus has been conducted, and in vitro antimicrobial evaluations suggest the efficacy of these compounds against various pathogens (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRNQEBDIQPZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302489 | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-butylbenzenesulfonamide | |

CAS RN |

1829-82-9 | |

| Record name | 1829-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

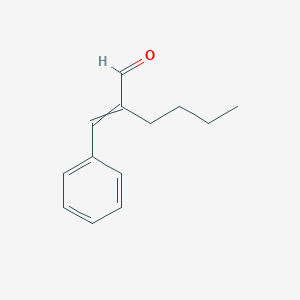

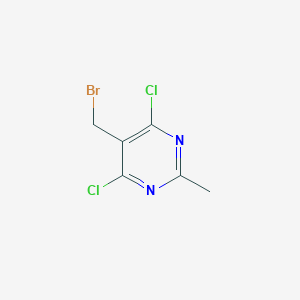

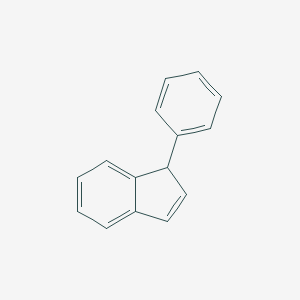

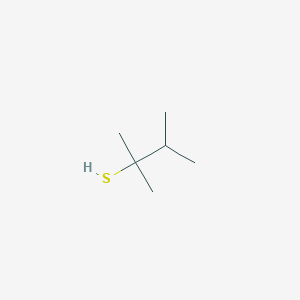

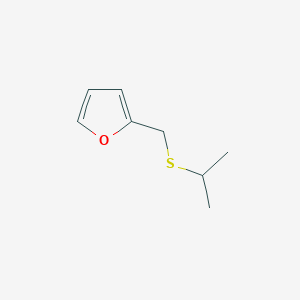

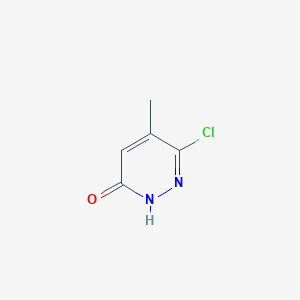

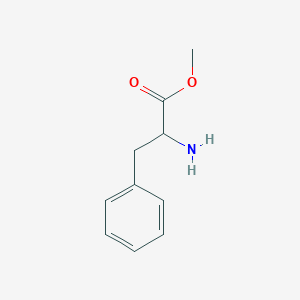

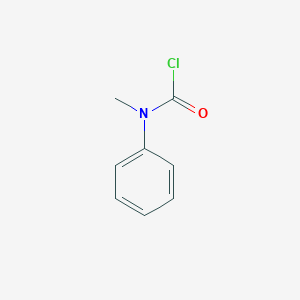

Synthesis routes and methods

Procedure details

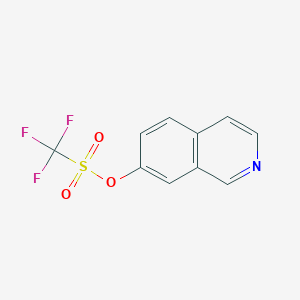

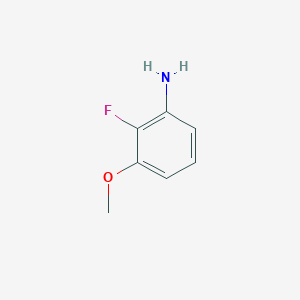

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

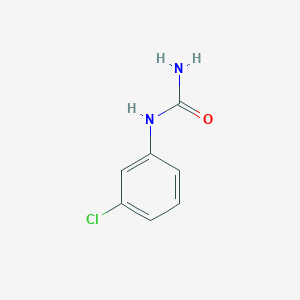

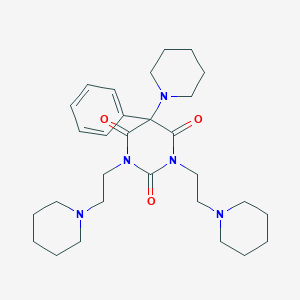

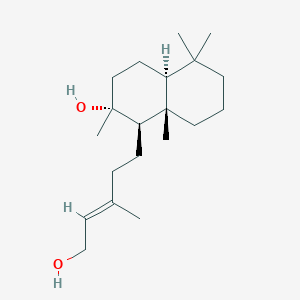

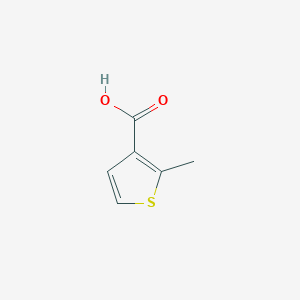

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.